![molecular formula C29H17ClN7Na3O11S3 B10852899 trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B10852899.png)
trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium carbonate, known chemically as rubidium carbonate, is a compound with the formula Rb₂CO₃. It is a convenient compound of rubidium, stable, not particularly reactive, and readily soluble in water. Rubidium carbonate is the form in which rubidium is usually sold .
Preparation Methods
Rubidium carbonate can be prepared by adding ammonium carbonate to rubidium hydroxide. This reaction produces rubidium carbonate and water as byproducts . Industrially, rubidium carbonate is produced by extracting rubidium from minerals such as lepidolite or pollucite, followed by a series of chemical reactions to convert rubidium into its carbonate form .
Chemical Reactions Analysis
Rubidium carbonate undergoes several types of chemical reactions:
Oxidation: Rubidium carbonate can be oxidized to form rubidium oxide (Rb₂O). This reaction typically occurs at high temperatures.
Reduction: Rubidium carbonate can be reduced to elemental rubidium under specific conditions.
Substitution: Rubidium carbonate can react with acids to form rubidium salts and carbon dioxide.
Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions are rubidium salts, carbon dioxide, and water .
Scientific Research Applications
Rubidium carbonate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other rubidium compounds.
Biology: Rubidium ions are used in biological research to study ion transport and cellular processes.
Medicine: Rubidium isotopes are used in medical imaging and diagnostic procedures.
Mechanism of Action
The mechanism by which rubidium carbonate exerts its effects is primarily through the release of rubidium ions. These ions can interact with various molecular targets and pathways, influencing processes such as ion transport and cellular signaling. Rubidium ions can replace potassium ions in biological systems, affecting cellular functions and processes .
Comparison with Similar Compounds
Rubidium carbonate can be compared with other alkali metal carbonates such as lithium carbonate, sodium carbonate, potassium carbonate, and cesium carbonate. While all these compounds share similar chemical properties, rubidium carbonate is unique in its specific applications and reactivity. For example, rubidium carbonate is more soluble in water compared to lithium carbonate and has different industrial applications compared to sodium carbonate .
Similar compounds include:
- Lithium carbonate
- Sodium carbonate
- Potassium carbonate
- Cesium carbonate
Properties
Molecular Formula |
C29H17ClN7Na3O11S3 |
|---|---|
Molecular Weight |
840.1 g/mol |
IUPAC Name |
trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
VZPXDCIISFTYOM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(=NC(=NC6=CC(=CC=C6)S(=O)(=O)[O-])N5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


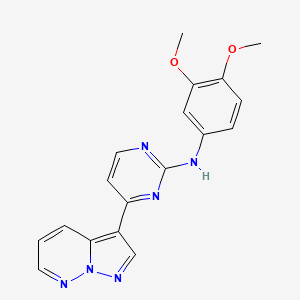
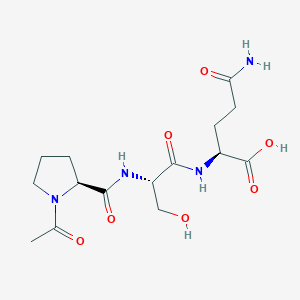
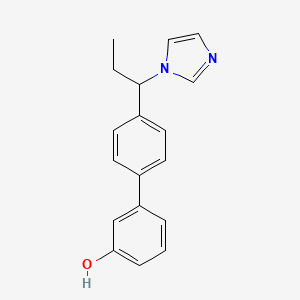
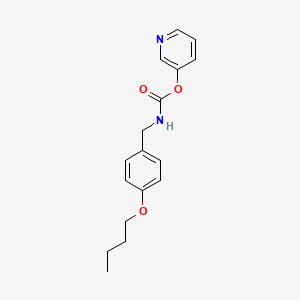
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852856.png)
![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)

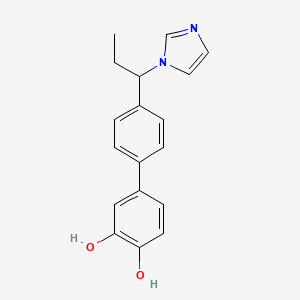
![2,2,2-Trifluoroacetic acid;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852886.png)
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate](/img/structure/B10852892.png)


![Ethyl 15-chloro-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B10852907.png)
